molecular formula C12H20 B14448197 1-(4-Methyl-3-pentenyl)-1-cyclohexene CAS No. 73301-20-9

1-(4-Methyl-3-pentenyl)-1-cyclohexene

Cat. No.: B14448197
CAS No.: 73301-20-9
M. Wt: 164.29 g/mol
InChI Key: NOAPTGDBUCYZFX-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-pentenyl)-1-cyclohexene is an organic compound with the molecular formula C13H20 It is a cyclohexene derivative with a 4-methyl-3-pentenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with 4-methyl-3-pentenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexene, followed by nucleophilic substitution with the halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.

    Substitution: Br2, Cl2, and other halogenating agents.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

1-(4-Methyl-3-pentenyl)-1-cyclohexene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-pentenyl)-1-cyclohexene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated hydrocarbons.

Molecular Targets and Pathways:

    Oxidation: The double bonds in the cyclohexene ring and the 4-methyl-3-pentenyl substituent are primary targets.

    Reduction: The double bonds are reduced to single bonds, leading to the formation of alkanes.

    Substitution: The hydrogen atoms on the cyclohexene ring are replaced by halogen atoms.

Comparison with Similar Compounds

  • Cyclohexene
  • 1-Methylcyclohexene
  • 4-Methyl-1-cyclohexene

Properties

CAS No.

73301-20-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1-(4-methylpent-3-enyl)cyclohexene

InChI

InChI=1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3

InChI Key

NOAPTGDBUCYZFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCCC1)C

Origin of Product

United States

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